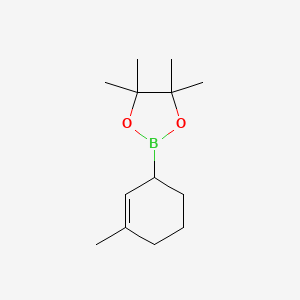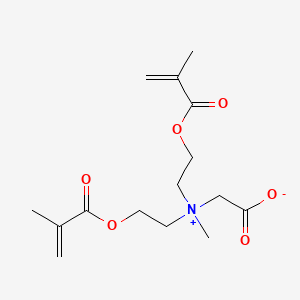
2-(bis(2-(Methacryloyloxy)ethyl)(methyl)ammonio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(bis(2-(Methacryloyloxy)ethyl)(methyl)ammonio)acetate is a compound known for its cationic surfactant properties. It is characterized by the presence of methacryloyloxy groups, which are commonly used in polymer chemistry for their ability to undergo polymerization reactions .
準備方法
The synthesis of 2-(bis(2-(Methacryloyloxy)ethyl)(methyl)ammonio)acetate typically involves the condensation of appropriate starting materials under controlled laboratory conditions. One common method involves the reaction of methacrylic acid with a suitable amine to form the desired product. Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure product quality .
化学反応の分析
2-(bis(2-(Methacryloyloxy)ethyl)(methyl)ammonio)acetate undergoes various chemical reactions, including:
Polymerization: The methacryloyloxy groups allow the compound to participate in free radical polymerization reactions, forming polymers with diverse applications.
Substitution Reactions: The compound can undergo substitution reactions where the methacryloyloxy groups are replaced by other functional groups under specific conditions.
Crosslinking: It can act as a crosslinker in polymer networks, enhancing the mechanical properties of the resulting materials
科学的研究の応用
2-(bis(2-(Methacryloyloxy)ethyl)(methyl)ammonio)acetate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers, which are utilized in coatings, adhesives, and hydrogels.
Biomedical Applications: The compound is employed in the fabrication of antimicrobial hydrogels for tissue engineering and wound healing due to its biocompatibility and ability to support cell adhesion and proliferation.
Environmental Science: It is used in the development of superabsorbent polymers for water purification and dye removal from wastewater.
作用機序
The mechanism of action of 2-(bis(2-(Methacryloyloxy)ethyl)(methyl)ammonio)acetate primarily involves its ability to undergo polymerization and crosslinking reactions. The methacryloyloxy groups facilitate the formation of polymer networks, while the cationic nature of the compound allows it to interact with negatively charged surfaces and molecules. This interaction is crucial in applications such as antimicrobial hydrogels, where the compound can disrupt microbial cell membranes .
類似化合物との比較
2-(bis(2-(Methacryloyloxy)ethyl)(methyl)ammonio)acetate can be compared with other similar compounds, such as:
dimethyl-(3-sulfopropyl)ammonium hydroxide: This compound also possesses cationic surfactant properties but differs in its functional groups and specific applications.
bis(2-(methacryloyloxy)ethyl) phosphate: Similar in having methacryloyloxy groups, this compound is used as a crosslinker in polymer networks and has applications in dental resins and fire-retardant materials.
The uniqueness of this compound lies in its combination of methacryloyloxy groups and cationic nature, making it versatile for various applications in polymer chemistry, biomedical engineering, and environmental science.
特性
分子式 |
C15H23NO6 |
|---|---|
分子量 |
313.35 g/mol |
IUPAC名 |
2-[methyl-bis[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]acetate |
InChI |
InChI=1S/C15H23NO6/c1-11(2)14(19)21-8-6-16(5,10-13(17)18)7-9-22-15(20)12(3)4/h1,3,6-10H2,2,4-5H3 |
InChIキー |
UDCJNPOOBUHVQF-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCC[N+](C)(CCOC(=O)C(=C)C)CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


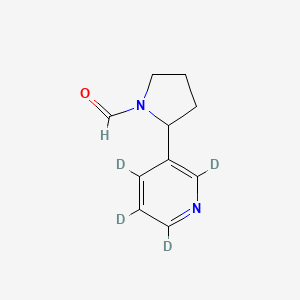
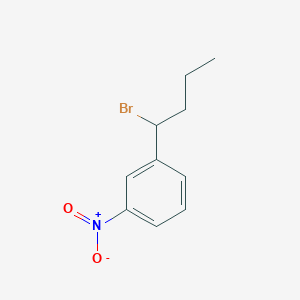
![2-[(2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl]acetonitrile](/img/structure/B13846320.png)
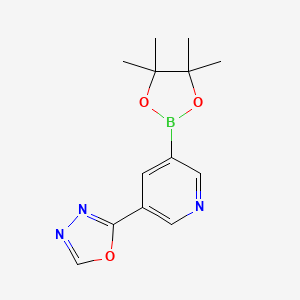
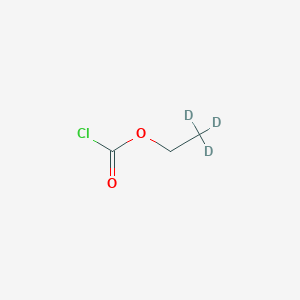
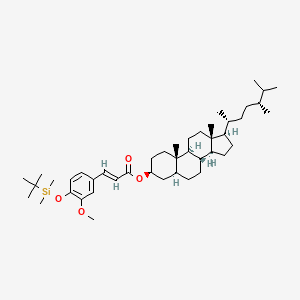
![7-Amino-2-cyclopropyl-5-methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13846345.png)
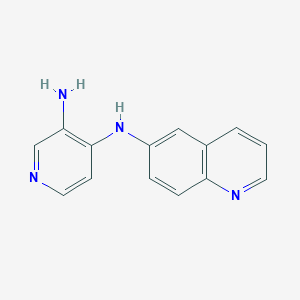
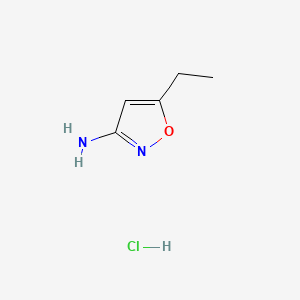
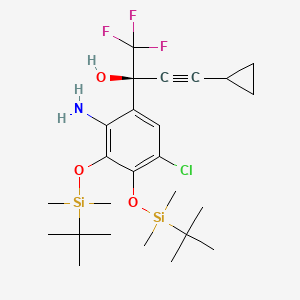
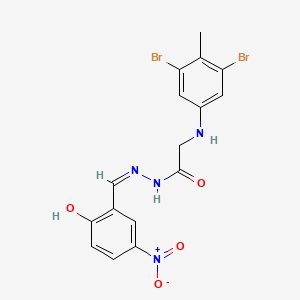
![2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B13846373.png)

